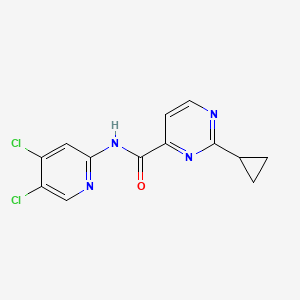
2-cyclopropyl-N-(4,5-dichloropyridin-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(4,5-dichloropyridin-2-yl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-cyclopropyl-N-(4,5-dichloropyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through various methods, including the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Introduction of the pyridine moiety: This step often involves the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of the pyridine is coupled with a halogenated pyrimidine.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-cyclopropyl-N-(4,5-dichloropyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(4,5-dichloropyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar compounds to 2-cyclopropyl-N-(4,5-dichloropyridin-2-yl)pyrimidine-4-carboxamide include other pyrimidine derivatives such as:
2,4-dichloropyridine: Known for its antimicrobial properties.
4-amino-2,6-dichloropyridine: Used in the synthesis of various pharmaceuticals.
What sets this compound apart is its unique combination of the cyclopropyl group and the dichloropyridine moiety, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-cyclopropyl-N-(4,5-dichloropyridin-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-5-11(17-6-9(8)15)19-13(20)10-3-4-16-12(18-10)7-1-2-7/h3-7H,1-2H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXASAFIUTXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)NC3=NC=C(C(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














